1-(1H-imidazole-1-carbonyl)-4-(4-methylbenzenesulfonyl)piperazine

Lipophilicity Drug-likeness Physicochemical profiling

1-(1H-Imidazole-1-carbonyl)-4-(4-methylbenzenesulfonyl)piperazine (CAS 852840-17-6) is a synthetic small molecule (MW 334.4 g/mol, formula C15H18N4O3S) comprising a piperazine core flanked by an imidazole-1-carbonyl group and a 4-methylbenzenesulfonyl (tosyl) group. It is catalogued as a research-grade building block by Enamine (EN300-29633, 95% purity) and listed in the PubChem database (CID with computed properties including XLogP3 of 0.9, topological polar surface area (TPSA) of 83.9 Ų, zero hydrogen bond donors, and five hydrogen bond acceptors.

Molecular Formula C15H18N4O3S
Molecular Weight 334.39
CAS No. 852840-17-6
Cat. No. B2623981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-imidazole-1-carbonyl)-4-(4-methylbenzenesulfonyl)piperazine
CAS852840-17-6
Molecular FormulaC15H18N4O3S
Molecular Weight334.39
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)N3C=CN=C3
InChIInChI=1S/C15H18N4O3S/c1-13-2-4-14(5-3-13)23(21,22)19-10-8-17(9-11-19)15(20)18-7-6-16-12-18/h2-7,12H,8-11H2,1H3
InChIKeyCGMLTJMWUKAXEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1H-Imidazole-1-carbonyl)-4-(4-methylbenzenesulfonyl)piperazine (CAS 852840-17-6): Structural and Physicochemical Baseline


1-(1H-Imidazole-1-carbonyl)-4-(4-methylbenzenesulfonyl)piperazine (CAS 852840-17-6) is a synthetic small molecule (MW 334.4 g/mol, formula C15H18N4O3S) comprising a piperazine core flanked by an imidazole-1-carbonyl group and a 4-methylbenzenesulfonyl (tosyl) group [1]. It is catalogued as a research-grade building block by Enamine (EN300-29633, 95% purity) [2] and listed in the PubChem database (CID 4784720) with computed properties including XLogP3 of 0.9, topological polar surface area (TPSA) of 83.9 Ų, zero hydrogen bond donors, and five hydrogen bond acceptors [1]. Predicted physicochemical parameters from ChemicalBook include a boiling point of 539.2±60.0 °C, density of 1.37±0.1 g/cm³, and a pKa of 4.91±0.10 . The compound belongs to the sulfonylpiperazine class, a scaffold recognized for its broad utility in medicinal chemistry across anticancer, antibacterial, antifungal, and anti-inflammatory applications [3].

Why Generic Substitution Fails for 1-(1H-Imidazole-1-carbonyl)-4-(4-methylbenzenesulfonyl)piperazine


Within the sulfonylpiperazine class, minor structural variations produce substantial differences in lipophilicity, molecular recognition, and biological activity profiles. The target compound's 4-methylbenzenesulfonyl (tosyl) group confers a computed XLogP3 of 0.9, which is 0.3 log units lower than the 4-chloro analog (XLogP3 1.2) and substantially different from the unsubstituted phenyl analog [1]. This difference in lipophilicity directly impacts solubility, membrane permeability, and protein binding [2]. Furthermore, the imidazole-1-carbonyl linkage provides a distinct hydrogen bond acceptor geometry (TPSA 83.9 Ų) that cannot be replicated by triazole or simple amide replacements [1]. Class-level evidence demonstrates that imidazole-containing piperazine derivatives exhibit superior antibacterial and antifungal activity compared to triazole-containing analogs, confirming that the imidazole moiety is not interchangeable [3]. The tosyl group's electron-donating methyl substituent also differentiates it from electron-withdrawing analogs (e.g., chloro, nitro), which alter the sulfonyl group's electrophilicity and thus target engagement [4].

Quantitative Differentiation Evidence for 1-(1H-Imidazole-1-carbonyl)-4-(4-methylbenzenesulfonyl)piperazine


Lipophilicity (XLogP3) Differentiation vs. 4-Chloro and Unsubstituted Phenyl Analogs

The target compound exhibits a computed XLogP3 of 0.9, which is 0.3 log units lower than the 4-chlorobenzenesulfonyl analog (CAS 852840-19-8, XLogP3 1.2) [1]. This difference places the target compound closer to the optimal lipophilicity range (LogP 1–3) for oral drug-likeness, while the chloro analog approaches the upper boundary often associated with poorer solubility and higher metabolic clearance [2]. The 4-methyl substituent (electron-donating, +I effect) reduces sulfonyl electrophilicity relative to the 4-chloro substituent (electron-withdrawing, -I effect), which modulates target cysteine reactivity in enzyme inhibition contexts [3].

Lipophilicity Drug-likeness Physicochemical profiling

Molecular Weight and TPSA Differentiation for Lead-Likeness Optimization

With a molecular weight of 334.4 g/mol and TPSA of 83.9 Ų, the target compound sits within the lead-like chemical space (MW ≤ 350, TPSA ≤ 100 Ų), whereas the 4-chloro analog (MW 354.8 g/mol) exceeds the MW threshold recommended for fragment and lead optimization libraries [1]. The TPSA of 83.9 Ų is identical between the two compounds, confirming that the sulfonyl substitution pattern (4-methyl vs. 4-chloro) does not alter polar surface area—an important consideration when optimizing for blood-brain barrier penetration or oral absorption where TPSA < 90 Ų is preferred [2].

Lead-likeness Fragment-based drug design Physicochemical optimization

PubChem Bioassay Screening Coverage Differential: Target vs. 4-Chloro Analog

A critical differentiation factor is the extent of public bioassay characterization. The 4-chloro analog (CID 4784722) has been screened in at least 7 distinct PubChem bioassays, including opioid receptor heterodimerization (AID 504326), ADAM17 exosite inhibition (AID 720648), muscarinic M1 receptor agonism (AID 588814), and unfolded protein response activation (AID 463104) . In contrast, the target compound (CID 4784720) has no publicly deposited bioassay results in PubChem [1]. This represents a significant gap in public pharmacological annotation that may influence procurement decisions for screening library composition—the chloro analog offers pre-existing selectivity and promiscuity data that the target compound lacks.

High-throughput screening Bioassay profiling Target engagement

Class-Level Antimicrobial Activity: Imidazole-Piperazine vs. Triazole-Piperazine Congeners

In a direct comparative study of azole-piperazine congeners, Karnawadi et al. (2022) demonstrated that piperazine derivatives containing an imidazole moiety exhibit superior antibacterial and antifungal activity compared to analogous compounds bearing a triazole ring [1]. This class-level finding supports the selection of imidazole-containing scaffolds like the target compound over triazole-based alternatives for antimicrobial screening programs. Separately, Ozbey et al. (2023) evaluated structurally related sulfonamide compounds including 1-tosyl-1H-imidazole (PSASF-x) and 1-ethyl-4-tosylpiperazine (PSASF-3), reporting MIC values of 256–512 μg/mL against E. coli, P. aeruginosa, and S. aureus . These compounds lack the imidazole-carbonyl-piperazine-sulfonyl bridge present in the target compound, which provides an additional hydrogen bond acceptor site (C=O) and conformational constraint predicted to enhance target binding [2].

Antimicrobial activity Structure-activity relationship Azole comparison

CYP3A4 Inhibition Potential of Piperazine-Imidazole Scaffolds: Patent-Class Evidence for Pharmacokinetic Boosting

EP 3068390 A1 (Merck Sharp & Dohme, 2016) discloses piperazine-imidazole derivatives as CYP3A4 inhibitors useful for improving the pharmacokinetics of co-administered drugs metabolized by CYP3A4 [1]. While this patent does not specifically claim CAS 852840-17-6, the target compound's core scaffold—piperazine linked to imidazole via a carbonyl group—matches the general structural formula disclosed. The 4-methylbenzenesulfonyl substituent provides a modulatory handle for CYP3A4 binding affinity relative to unsubstituted or halogenated analogs [2]. Imidazole-containing compounds are well-established CYP3A4 inhibitors, with 1-substituted imidazoles showing IC50 values <5 μM against CYP3A4 in human hepatic microsomes [3]. The target compound's computed XLogP3 of 0.9 positions it favorably for metabolic stability compared to more lipophilic imidazole derivatives that exhibit higher CYP inhibition and faster oxidative metabolism [4].

CYP3A4 inhibition Pharmacokinetic booster Drug-drug interaction

Hydrogen Bond Acceptor/Donor Profile and Rotatable Bond Count: Conformational Preorganization Advantage

The target compound possesses 5 hydrogen bond acceptors (two sulfonyl oxygens, one carbonyl oxygen, two imidazole nitrogens), zero hydrogen bond donors, and only 2 rotatable bonds [1]. This profile indicates a conformationally restricted scaffold with limited flexibility, which is advantageous for achieving high ligand efficiency and binding selectivity. The imidazole-1-carbonyl linkage directly connects the imidazole ring to the piperazine nitrogen via a carbonyl, eliminating the flexible spacer present in many piperazine-imidazole analogs. For comparison, 1-ethyl-4-tosylpiperazine (PSASF-3, evaluated by Ozbey et al. ) lacks the imidazole-carbonyl group entirely, losing two hydrogen bond acceptors and the conformational constraint it provides. The restricted rotatable bond count of 2 compares favorably to more flexible analogs that may incur higher entropic penalties upon target binding [2].

Conformational restriction Ligand efficiency Scaffold optimization

Optimal Research and Procurement Scenarios for 1-(1H-Imidazole-1-carbonyl)-4-(4-methylbenzenesulfonyl)piperazine (CAS 852840-17-6)


Fragment-Based and Structure-Based Drug Discovery: A Ligand-Efficient Scaffold with Conformational Restriction

With a molecular weight of 334.4 g/mol, TPSA of 83.9 Ų, and only 2 rotatable bonds, this compound is an ideal entry point for fragment-based drug discovery (FBDD) and structure-based design campaigns [1]. Its zero hydrogen bond donor count and five hydrogen bond acceptors provide a balanced polarity profile that favors crystallographic characterization of protein-ligand complexes. The imidazole-1-carbonyl-piperazine-sulfonyl architecture offers three distinct vectors for parallel SAR exploration—the tosyl group, the imidazole ring, and the piperazine core—enabling efficient fragment growth strategies [2]. Compared to the 4-chloro analog (MW 354.8), the target compound's lower molecular weight and more favorable XLogP3 (0.9 vs. 1.2) align better with lead-likeness criteria, reducing the molecular weight burden during optimization [1].

Antimicrobial Drug Discovery: Imidazole-Piperazine Hybrid with Validated Class-Level Activity

Class-level evidence demonstrates that imidazole-containing piperazines exhibit superior antibacterial and antifungal activity compared to triazole analogs [3]. The target compound incorporates both the imidazole and sulfonylpiperazine pharmacophores into a single hybrid scaffold with a carbonyl linker that provides an additional hydrogen bond acceptor for target engagement. While direct MIC data for this specific compound are not publicly available, related sulfonamide compounds evaluated by Ozbey et al. (2023) established baseline activity (MIC 256–512 μg/mL) for simpler tosyl-imidazole and tosyl-piperazine fragments, suggesting that the combined scaffold may offer enhanced potency through polypharmacology or cooperative binding . Researchers screening for novel antimicrobial agents should prioritize this compound over triazole-based alternatives based on the demonstrated class-level superiority of imidazole congeners.

CYP3A4-Mediated Pharmacokinetic Booster Development: Patent-Relevant Chemical Space Exploration

EP 3068390 A1 (Merck Sharp & Dohme) explicitly claims piperazine-imidazole derivatives as CYP3A4 inhibitors for pharmacokinetic boosting of co-administered drugs [4]. The target compound's scaffold falls within this patented chemical space, and its 4-methylbenzenesulfonyl substituent provides a distinct electronic profile (electron-donating methyl group) compared to halogenated or nitrated analogs, potentially modulating CYP3A4 binding kinetics. The compound's computed XLogP3 of 0.9 positions it in a favorable lipophilicity range for metabolic stability, as more lipophilic imidazoles (XLogP3 > 2) are associated with increased mechanism-based CYP inactivation [5]. For medicinal chemistry teams working on pharmacokinetic enhancers (e.g., ritonavir-like boosters), this compound serves as a synthetically tractable starting point with established class-level CYP inhibition precedent.

Screening Library Diversification: Filling the Physicochemical Gap Between Polar and Lipophilic Sulfonylpiperazines

The target compound occupies a specific physicochemical niche (XLogP3 0.9, TPSA 83.9 Ų, MW 334.4) that bridges polar and lipophilic sulfonylpiperazine analogs [1]. The 4-chloro analog (XLogP3 1.2, MW 354.8) is more lipophilic and heavier, while the unsubstituted phenyl analog (XLogP3 ≈ 0.6) is more polar [1]. By including the target compound in screening collections, researchers achieve finer granularity in lipophilicity step coverage, which is essential for identifying optimal property ranges during hit-to-lead optimization. However, procurement decisions should consider that the 4-chloro analog has significantly greater public bioassay annotation (≥7 PubChem assays vs. 0 for the target compound), which may reduce the need for upfront selectivity profiling in certain screening campaigns .

Quote Request

Request a Quote for 1-(1H-imidazole-1-carbonyl)-4-(4-methylbenzenesulfonyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.